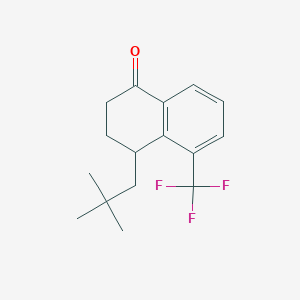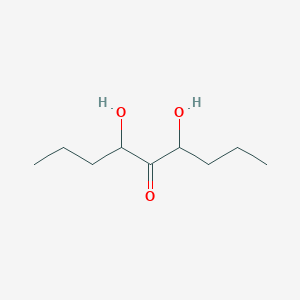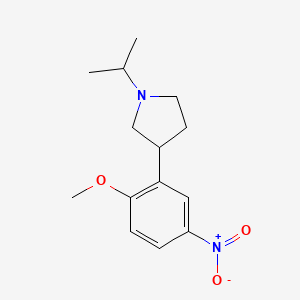
3-(2-Methoxy-5-nitrophenyl)-1-(propan-2-yl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxy-5-nitrophenyl)-1-(propan-2-yl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of methoxy and nitro groups on the phenyl ring, along with the pyrrolidine moiety, suggests potential biological activity and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-5-nitrophenyl)-1-(propan-2-yl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Ring: The phenyl ring with methoxy and nitro substituents can be introduced via coupling reactions.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyrrolidine ring.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions can occur, especially on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: The major product would be the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-Methoxy-5-nitrophenyl)-1-(propan-2-yl)pyrrolidine would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The methoxy and nitro groups may play a role in binding interactions and reactivity.
相似化合物的比较
Similar Compounds
3-(2-Methoxyphenyl)-1-(propan-2-yl)pyrrolidine: Lacks the nitro group, which may result in different reactivity and biological activity.
3-(2-Nitrophenyl)-1-(propan-2-yl)pyrrolidine:
3-(2-Methoxy-5-nitrophenyl)-1-methylpyrrolidine: Similar structure but with a different substituent on the pyrrolidine ring.
Uniqueness
The presence of both methoxy and nitro groups on the phenyl ring, along with the isopropyl group on the pyrrolidine ring, makes 3-(2-Methoxy-5-nitrophenyl)-1-(propan-2-yl)pyrrolidine unique. These functional groups can significantly influence its chemical reactivity and biological activity, distinguishing it from similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
属性
CAS 编号 |
648901-42-2 |
|---|---|
分子式 |
C14H20N2O3 |
分子量 |
264.32 g/mol |
IUPAC 名称 |
3-(2-methoxy-5-nitrophenyl)-1-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)15-7-6-11(9-15)13-8-12(16(17)18)4-5-14(13)19-3/h4-5,8,10-11H,6-7,9H2,1-3H3 |
InChI 键 |
ZSRCATUICCCGDW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CCC(C1)C2=C(C=CC(=C2)[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


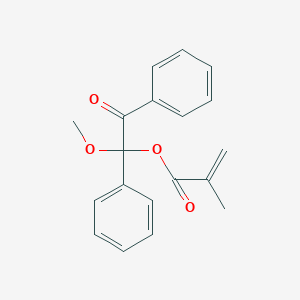

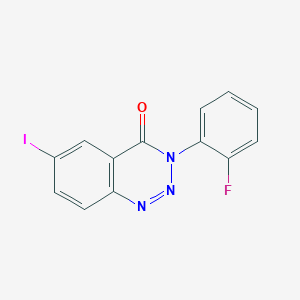
![Cyclohexanone, 2-[(R)-hydroxy-4-pyridinylmethyl]-, (2S)-](/img/structure/B12609371.png)
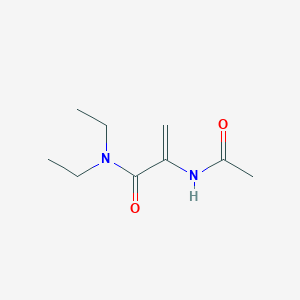
![6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline](/img/structure/B12609390.png)
![Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate](/img/structure/B12609396.png)
![Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12609398.png)

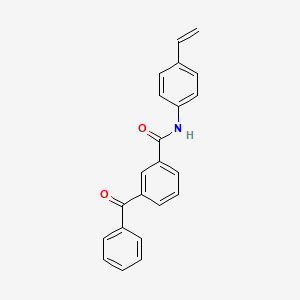
![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B12609411.png)
